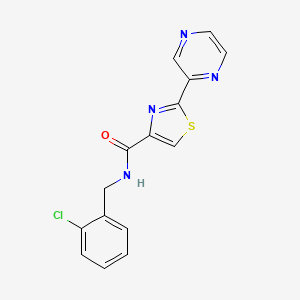
N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H11ClN4OS and its molecular weight is 330.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Photosynthetic Electron Transport
Pyrazole derivatives, including compounds structurally similar to N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, have been explored for their ability to inhibit photosynthetic electron transport. This research is valuable for developing new herbicides. A study showed that certain pyrazole derivatives exhibited inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. These compounds' effectiveness suggests their potential as environmentally friendly herbicide alternatives (Vicentini et al., 2005).
Antimicrobial and Anticancer Activity
Synthesis of novel organic compounds based on pyrazine derivatives has been reported, with some showing significant antimicrobial and anticancer activities. For instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide demonstrated promising results against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungal strains including Candida albicans and Aspergillus niger. Its anticancer activity was evaluated against MDA-MB-231 breast cancer cells, highlighting the potential of pyrazine derivatives in medical applications (Senthilkumar et al., 2021).
Antimycobacterial Activity
Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids has uncovered compounds with significant activity against Mycobacterium tuberculosis. These studies indicate the potential of such derivatives in treating tuberculosis, with modifications to the molecules enhancing their potency and selectivity. The antimycobacterial properties of these compounds, along with their potential for increased lipophilicity and cellular permeability, make them promising candidates for further development (Gezginci et al., 1998).
Antifungal and Antibacterial Agents
Derivatives of pyrazole and thiazole have been synthesized and evaluated for their antimicrobial properties. Novel analogs showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents at effective concentrations. Such research underscores the versatility of pyrazole and thiazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-11-4-2-1-3-10(11)7-19-14(21)13-9-22-15(20-13)12-8-17-5-6-18-12/h1-6,8-9H,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWNWBKZRCYNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)


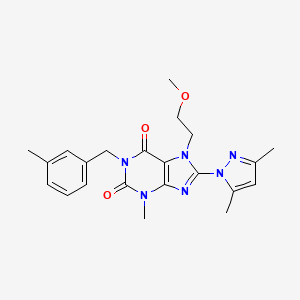
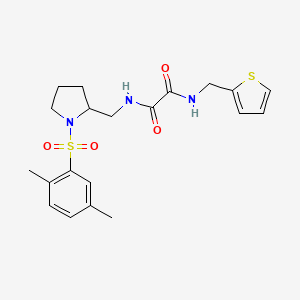
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2963900.png)
![Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride](/img/structure/B2963903.png)
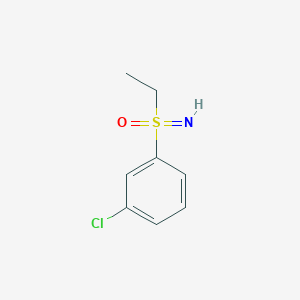
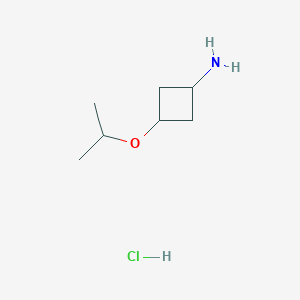
![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)

![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)
![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)
